molecular formula C24H23ClN2O6 B8730242 Diethyl 2-(4-chlorobenzamido)-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate

Diethyl 2-(4-chlorobenzamido)-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate

Cat. No. B8730242
M. Wt: 470.9 g/mol
InChI Key: IMTLPYCYJGUFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(4-chlorobenzamido)-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate is a useful research compound. Its molecular formula is C24H23ClN2O6 and its molecular weight is 470.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-(4-chlorobenzamido)-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-(4-chlorobenzamido)-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Diethyl 2-(4-chlorobenzamido)-2-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)malonate

Molecular Formula

C24H23ClN2O6

Molecular Weight

470.9 g/mol

IUPAC Name

diethyl 2-[(4-chlorobenzoyl)amino]-2-[(2-oxo-1H-quinolin-4-yl)methyl]propanedioate

InChI

InChI=1S/C24H23ClN2O6/c1-3-32-22(30)24(23(31)33-4-2,27-21(29)15-9-11-17(25)12-10-15)14-16-13-20(28)26-19-8-6-5-7-18(16)19/h5-13H,3-4,14H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

IMTLPYCYJGUFHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=O)NC2=CC=CC=C21)(C(=O)OCC)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 ml of anhydrous ethyl alcohol and 2.23 g of sodium ethoxide (96%) were added to a 500 ml flask, and the mixture was cooled down to below 5° C. After adding 7.91 g of diethyl 4-chlorobenzamidomalonate, the resulting solution was stirred at below 5° C. for one hour. 5.00 g of 4-bromomethylquinolinon was added to the mixture and the resulting solution was stirred at the room temperature for 16 hours to produce an intermediate, ethyl 2-(4-chlorobenzoylamino)-2-ethoxycarbonyl-3-[2(1H)-quinolinon-4-yl]propionate. After the completion of the reaction, 3.93 g of potassium hydroxide (90%) was added to the above solution, which was then stirred at the room temperature for about 2 hours. Subsequently, the resulting solution was warmed to about 60° C. and stirred for 4 hours to complete the reaction. The concentrated hydrochloric acid were added to the residue for crystallization. The crystal thus obtained was filtered and then subjected to recrystallization with DMF and water to yield 7.17 g (92.04%) of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid.
Quantity
7.91 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.23 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.